

¹³C NMR of 2,4,6-trimethylbenzonitrile chemical shifts

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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzonitrile

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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of **2,4,6-trimethylbenzonitrile**

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of **2,4,6-trimethylbenzonitrile**, tailored for researchers, scientists, and professionals in drug development. It includes a detailed analysis of the chemical shifts, the experimental protocol for data acquisition, and a visual representation of the molecular structure for NMR analysis.

Introduction

2,4,6-trimethylbenzonitrile, also known as mesitylene nitrile, is an organic compound with a substituted aromatic ring. Understanding its molecular structure is crucial for its application in various fields, including as a building block in organic synthesis. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This document elucidates the ¹³C NMR spectrum of **2,4,6-trimethylbenzonitrile**, offering a valuable resource for structural characterization.

¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of **2,4,6-trimethylbenzonitrile** was recorded in deuterated chloroform (CDCl₃). The observed chemical shifts are summarized in the table below. The assignment of each signal to a specific carbon atom is based on established principles of NMR spectroscopy, including the effects of substituent groups on the chemical shifts of aromatic and aliphatic carbons.

Carbon Atom(s)	Chemical Shift (δ) in ppm	Assignment Justification
C4	142.7	Quaternary aromatic carbon para to the nitrile group, deshielded by the methyl substituent.
C2, C6	141.9	Equivalent quaternary aromatic carbons ortho to the nitrile group, deshielded by the methyl substituents. [1]
C3, C5	128.1	Equivalent protonated aromatic carbons meta to the nitrile group. [1]
-C \equiv N	117.6	Characteristic chemical shift for a nitrile carbon. [1]
C1	110.2	Quaternary aromatic carbon attached to the electron-withdrawing nitrile group. [1]
2,6-CH ₃	21.5	Equivalent methyl carbons at the ortho positions. [1]
4-CH ₃	20.6	Methyl carbon at the para position. [1]

Experimental Protocol

The ¹³C NMR spectral data were acquired using the following experimental parameters:

- Spectrometer: The spectra were recorded on a 400 MHz NMR spectrometer, with a ¹³C operating frequency of 100 MHz.[\[1\]](#)
- Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for sample preparation.[\[1\]](#)
- Reference: The chemical shifts are reported in parts per million (ppm) relative to the center line of the triplet signal for chloroform-d at 77.0 ppm.[\[1\]](#)

- Sample Preparation: A standard amount of **2,4,6-trimethylbenzonitrile** was dissolved in CDCl_3 to prepare the NMR sample.

Structural Representation for NMR Analysis

The following diagram illustrates the molecular structure of **2,4,6-trimethylbenzonitrile** with the numbering of the carbon atoms corresponding to the assignments in the data table. This visualization aids in understanding the relationship between the chemical environment of each carbon atom and its observed chemical shift.

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References

- 1. C₉H₁₂ C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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